REACTION_CXSMILES
|
[NH2:1][C:2](SC)=[C:3]([C:6]#[N:7])[C:4]#[N:5].[CH3:10][NH:11][CH3:12]>CN(C)C=O>[NH2:1][C:2]([N:11]([CH3:12])[CH3:10])=[C:3]([C:6]#[N:7])[C:4]#[N:5]
|
Name
|
|
Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
|
NC(=C(C#N)C#N)SC
|
Name
|
|
Quantity
|
5.4 mL
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
ice water
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring, at 100° for 3-4 hours (in subsequent runs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to 0°
|
Type
|
CUSTOM
|
Details
|
condensed in a dry-ice trap
|
Type
|
ADDITION
|
Details
|
added to the pressure bottle
|
Type
|
CUSTOM
|
Details
|
The bottle was sealed
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated
|
Type
|
WAIT
|
Details
|
the heating time was reduced to 80 minutes
|
Duration
|
80 min
|
Type
|
CUSTOM
|
Details
|
yield)
|
Type
|
WAIT
|
Details
|
where it stood for two days
|
Duration
|
2 d
|
Type
|
TEMPERATURE
|
Details
|
The pressure bottle was cooled to 0°
|
Type
|
CUSTOM
|
Details
|
to attain ambient temperature
|
Type
|
CUSTOM
|
Details
|
to precipitate
|
Type
|
STIRRING
|
Details
|
The slurry was stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The solid product was collected by filtration
|
Type
|
WASH
|
Details
|
washed with cold water
|
Reaction Time |
3.5 (± 0.5) h |
Name
|
|
Type
|
product
|
Smiles
|
NC(=C(C#N)C#N)N(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 93.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |